molecular formula C22H18N4O2S B605712 Axitinib sulfoxide CAS No. 1347304-18-0

Axitinib sulfoxide

Cat. No. B605712
M. Wt: 402.47
InChI Key: MAHSNFBPPYMWFB-FMIVXFBMSA-N
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Description

Axitinib sulfoxide is a major inactive metabolite of the tyrosine kinase inhibitor axitinib . It is formed from axitinib primarily by the cytochrome P450 (CYP) isoform CYP3A4 with minor contributions from CYP3A5 and CYP2C19 .


Synthesis Analysis

Axitinib derivatives were designed by replacing the C=C moiety with the N=N group, and the substituted benzene or pyrrole analogs were considered to replace the pyridine ring . Most of the newly synthesized derivatives exhibited favorable VEGFR-2 kinase inhibitory activities .


Molecular Structure Analysis

Axitinib exhibits a high tendency to form various solvates, and more than 70 kinds of solvates have been reported . The structures of two new ternary solvates and five binary solvates are reported for the first time .


Chemical Reactions Analysis

Axitinib shows an uncommon and complicated solvation behavior .


Physical And Chemical Properties Analysis

Axitinib sulfoxide has a molecular weight of 402.5 g/mol . It has a topological polar surface area of 107 Ų . The exact mass and monoisotopic mass of Axitinib sulfoxide are 402.11504700 g/mol .

Scientific Research Applications

1. Application in Hepatocellular Carcinoma Treatment with Radiotherapy

  • Summary of Application: Axitinib, a selective vascular endothelial growth factor receptor 1–3 inhibitor, was used in combination with radiotherapy for advanced hepatocellular carcinoma (HCC) treatment .
  • Methods of Application: This was a phase I study that followed the rule of traditional 3 + 3 design. Patients with advanced HCC received axitinib for a total of 8 weeks during and after radiotherapy. Three cohorts with axitinib dose escalation were planned: 1 mg twice daily (level I), 2 mg twice daily (level II), and 3 mg twice daily (level III) .
  • Results: The maximum tolerated dose (MTD) was defined as 3 mg twice daily. The overall response rate (ORR) was 66.7%, including 3 complete responses and 3 partial responses, at 3 months after treatment initiation. With a median follow-up of 16.6 months, the median overall survival (OS) was not reached, 1-year OS was 66.7%, and median progression-free survival (PFS) was 7.4 months .

2. Application in Advanced Hepatocellular Carcinoma Treatment

  • Summary of Application: Axitinib, an oral tyrosine kinase inhibitor, is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3. This anti-angiogenic drug was found to have promising activity in various solid tumors, including advanced HCC .
  • Methods of Application: The review included 24 eligible studies (seven studies in the ClinicalTrials, eight experimental studies, and nine clinical trials) for further evaluation .
  • Results: The included randomized or single-arm phase II trials indicated that axitinib could not prolong the overall survival compared to the placebo for the treatment of advanced HCC, but improvements in progression-free survival and time to tumor progression were observed .

3. Application in Lung Cancer Treatment

  • Summary of Application: Axitinib demonstrated significant antitumor activity by reducing cell viability, inducing cell cycle arrest, and promoting cell death .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: Axitinib had a notable impact on crucial processes in tumor progression, including tumor-induced angiogenesis and invasiveness .

Safety And Hazards

Axitinib is generally well-tolerated . The most common grade 3 toxicities are hypertension (16%), diarrhea (11%), and fatigue (11%), with other notable side effects being anorexia, nausea, hand–foot syndrome, and rash . No special precautions are necessary if used correctly .

Future Directions

Research in regards to the effects of axitinib in the RCC setting and other select non-RCC indications is ongoing . Currently, axitinib is only approved for metastatic RCC, but further evaluation in regards to its potential neoadjuvant utility is ongoing .

properties

IUPAC Name

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfinyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-23-22(27)18-7-2-3-8-21(18)29(28)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHSNFBPPYMWFB-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Axitinib sulfoxide

CAS RN

1347304-18-0
Record name Axitinib sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1347304180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfinyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AXITINIB SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P8GY3IEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6
Citations
MA Zientek, TC Goosen, E Tseng, J Lin… - Drug Metabolism and …, 2016 - ASPET
… In vitro biotransformation studies of axitinib identified a number of metabolites including an axitinib sulfoxide, several less abundant oxidative metabolites, and glucuronide conjugates. …
Number of citations: 32 dmd.aspetjournals.org
BJ Smith, Y Pithavala, HZ Bu, P Kang, B Hee… - Drug Metabolism and …, 2014 - ASPET
… In human plasma, the only metabolites detected were axitinib sulfoxide and axitinib N-glucuronide, and together they comprised about 66.6% of the drug-related plasma AUC. Many of …
Number of citations: 31 dmd.aspetjournals.org
M Fukudo, G Tamaki, M Azumi, H Kakizaki… - Investigational New …, 2021 - Springer
… The major metabolites in human plasma are axitinib N-glucuronide (M7) and axitinib sulfoxide (M12), which are both considered pharmacologically inactive [7]. The UGT1A1 genotype …
Number of citations: 7 link.springer.com
P Slobbe, AJ Poot, R Haumann, RC Schuit… - Nuclear medicine and …, 2016 - Elsevier
… MRM Q1 and Q3 set at: 403.00 and 372.1 for axitinib-sulfoxide detection. … to healthy volunteers, an N-glucuronide derivative and axitinib sulfoxide [20]. Both metabolites showed minimal …
Number of citations: 13 www.sciencedirect.com
WWW Wang, SR Khetani, S Krzyzewski… - DRUG METABOLISM …, 2010 - researchgate.net
Metabolism is one of the important determinants of the overall disposition of drugs, and the profile of metabolites can have an impact on efficacy and safety. Predicting which drug …
Number of citations: 0 www.researchgate.net
M Söderström, E Zamaratski… - European Journal of …, 2019 - Wiley Online Library
Herein, a general, solvent‐free and straightforward thiomethylation of electron deficient heterocycles using BF 3 ·SMe 2 as a dual thiomethyl source and Lewis acidic activator is …

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